1-Bromo-2-(2-chloroethoxy)benzene
Description
Significance of Aryl Halides as Versatile Synthetic Precursors
Aryl halides, which are aromatic compounds where a halogen atom is directly bonded to the aromatic ring, are foundational building blocks in modern organic synthesis. wikipedia.orgtaylorandfrancis.com Their utility lies in their ability to participate in a wide array of chemical transformations, serving as versatile precursors for the construction of more complex molecules. libretexts.orgrsc.org The carbon-halogen bond, while generally stable, can be activated under specific conditions to undergo nucleophilic aromatic substitution or, more commonly, to form organometallic reagents such as Grignard reagents. noaa.gov These intermediates are pivotal in the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of intricate molecular frameworks found in pharmaceuticals, agrochemicals, and advanced materials. taylorandfrancis.com The reactivity of aryl halides can be tuned by the nature of the halogen and the presence of other substituents on the aromatic ring. libretexts.org
Role of Haloethoxy Moieties in Molecular Architecture and Functionalization
The incorporation of haloethoxy groups, such as the 2-chloroethoxy moiety, into molecular structures introduces a unique combination of functionalities. This group brings both an ether linkage, which can influence solubility and conformational flexibility, and a reactive alkyl halide. The presence of the halogen on the ethoxy side chain provides a site for nucleophilic substitution reactions, allowing for further molecular elaboration. This dual reactivity makes haloethoxy-substituted compounds valuable intermediates for creating diverse molecular libraries. Recent studies have also highlighted the role of such halogenated moieties in forming specific non-covalent interactions, like halogen bonding, which can be crucial for molecular recognition and binding to biological targets. nih.govresearchgate.net
Contextualization of 1-Bromo-2-(2-chloroethoxy)benzene within Advanced Organic Synthesis
This compound stands as a prime example of a multifunctional building block in advanced organic synthesis. guidechem.com This compound possesses two distinct halogen atoms at different positions: a bromine atom on the aromatic ring and a chlorine atom on the ethoxy side chain. This differential reactivity allows for selective chemical transformations. The aryl bromide can participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds, respectively. Concurrently, the chloroethyl group offers a handle for subsequent nucleophilic displacement, enabling the introduction of a wide range of functional groups. This strategic placement of two different halogens makes it a valuable precursor for the synthesis of complex heterocyclic structures, including dibenzo[b,f] libretexts.orgusc.eduoxazepines, which are of significant interest in medicinal chemistry. usc.eduajgreenchem.comrsc.org
Overview of Research Trajectories for Haloaromatic Ethers
Current research on haloaromatic ethers is focused on several key areas. A major trajectory involves the development of novel and more efficient catalytic systems for their synthesis and subsequent functionalization. rsc.org This includes the use of ultrasound-promoted reactions and the design of new ligands for metal-catalyzed cross-coupling reactions. ajgreenchem.com Another significant area of investigation is the exploration of their application in the synthesis of biologically active molecules and functional materials. nih.govnih.gov Researchers are actively designing and synthesizing new haloaromatic ethers with specific electronic and steric properties to act as inhibitors for biological targets like microtubules or as components of photoswitchable molecules. nih.govnih.gov The study of their intramolecular cyclization reactions to form complex heterocyclic systems also remains an active field of research. chemrxiv.org
Chemical and Physical Properties of this compound
The fundamental properties of this compound are crucial for its application in synthesis.
| Property | Value |
| Molecular Formula | C8H8BrClO |
| Molecular Weight | 235.51 g/mol |
| CAS Number | 64010-12-4 |
| Topological Polar Surface Area | 9.2 Ų |
| Rotatable Bond Count | 3 |
| Heavy Atom Count | 11 |
Data sourced from Guidechem. guidechem.com
Synthesis of this compound
The synthesis of this compound can be achieved through the etherification of 2-bromophenol (B46759) with 1,2-dichloroethane. This reaction is typically carried out in the presence of a base to deprotonate the phenol (B47542), making it a more potent nucleophile.
Reactivity and Synthetic Applications
The unique structure of this compound provides two distinct points for chemical modification. The aryl bromide is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of new aryl, alkyl, or amino groups. The chloroethoxy side chain is susceptible to nucleophilic substitution, enabling the attachment of various functional groups through reactions with nucleophiles like amines, thiols, or alkoxides.
A significant application of this compound is in the synthesis of dibenzo[b,f] libretexts.orgusc.eduoxazepine derivatives. usc.eduajgreenchem.com This is typically achieved through an intramolecular cyclization reaction, where the nitrogen of an amine first displaces the chlorine atom of the chloroethoxy group, and a subsequent intramolecular coupling reaction forms the seven-membered ring. These dibenzo[b,f] libretexts.orgusc.eduoxazepine scaffolds are present in a number of pharmacologically active compounds. usc.edunih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(2-chloroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYMDHVVRPPLSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381241 | |
| Record name | 1-bromo-2-(2-chloroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64010-12-4 | |
| Record name | 1-bromo-2-(2-chloroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Bromo 2 2 Chloroethoxy Benzene
O-Alkylation Strategies for Ether Linkage Formation
The formation of the ether bond in 1-Bromo-2-(2-chloroethoxy)benzene is most commonly achieved through O-alkylation, a class of reactions that forms a carbon-oxygen bond. The Williamson ether synthesis is a cornerstone of this approach, involving the reaction of an alkoxide with a suitable alkyl halide.
Alkylation of 2-Bromophenol (B46759) with 1-Bromo-2-chloroethane (B52838) and Analogues
A primary route to this compound involves the direct alkylation of 2-Bromophenol with 1-Bromo-2-chloroethane. In this SN2 reaction, the phenoxide ion, generated from 2-Bromophenol by a base, acts as a nucleophile, attacking the electrophilic carbon of 1-Bromo-2-chloroethane and displacing the bromide leaving group.
The choice of base and solvent is critical in the Williamson ether synthesis to ensure efficient formation of the phenoxide and to facilitate the subsequent nucleophilic substitution. A variety of base-solvent systems can be employed, with the selection often depending on the reactivity of the substrates and the desired reaction conditions.
Commonly used bases include alkali metal hydroxides, such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), and carbonates, like potassium carbonate (K₂CO₃). The strength of the base should be sufficient to deprotonate the phenol (B47542) (pKa ≈ 10) to a significant extent. Stronger bases like sodium hydride (NaH) can also be used to irreversibly form the sodium phenoxide prior to the addition of the alkylating agent.
The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are often favored as they can dissolve the ionic phenoxide and effectively solvate the cation, leaving the phenoxide anion more nucleophilic. Protic solvents, like ethanol, can also be used, often in conjunction with their corresponding alkoxide bases (e.g., sodium ethoxide in ethanol).
The following table summarizes typical conditions for Williamson ether synthesis, illustrating the interplay between the base and solvent.
| Base System | Solvent | Typical Temperature | Notes |
| NaOH / H₂O | Phase-Transfer Catalyst | Room Temp. to Reflux | Often used in biphasic systems with a PTC. |
| K₂CO₃ | Acetone / DMF | Reflux | A common and effective combination for many phenols. |
| NaH | THF / DMF | 0 °C to Room Temp. | Anhydrous conditions are required. |
| KOH | Ethanol | Reflux | A standard and cost-effective method. |
Table 1: Investigated Base and Solvent Systems for O-Alkylation
Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. In the context of the synthesis of this compound, PTC offers a significant advantage by facilitating the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide.
A quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium hydrogen sulfate (B86663) (TBAHS), is commonly used as the phase-transfer catalyst. The catalyst's cation forms an ion pair with the phenoxide anion, transporting it from the aqueous phase to the organic phase where it can react with the 1-bromo-2-chloroethane. This method often allows for the use of inexpensive inorganic bases like sodium hydroxide in a biphasic system, avoiding the need for anhydrous conditions or expensive and strong bases.
The use of PTC can lead to higher yields, milder reaction conditions, and simplified work-up procedures. The efficiency of the PTC process is dependent on several factors, including the structure of the catalyst, the choice of solvent, and the concentration of the reactants and catalyst.
Alkylation of Substituted Phenols with Chloroethylating Agents
An alternative approach involves the alkylation of various substituted phenols with chloroethylating agents. A study by R. B. Sonawane and colleagues demonstrated a selective and simple protocol for the O-alkylation of phenols with 2-chloroethanol (B45725) using a potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) base system in methanol (B129727) at room temperature. While their study did not specifically use 2-bromophenol, the methodology is applicable to a wide range of substituted phenols, including those with electron-withdrawing and electron-donating groups, as well as sterically hindered phenols.
The reactions generally proceed with good to excellent yields. The use of a mixed-base system in a protic solvent at ambient temperature presents a mild and efficient alternative to more traditional methods. The following table presents a selection of results from their study on various phenols, demonstrating the scope of this methodology.
| Phenol Derivative | Product | Reaction Time (h) | Yield (%) |
| Phenol | 2-Phenoxyethanol | 5 | 99 |
| 4-Methylphenol | 2-(p-Tolyloxy)ethanol | 6 | 98 |
| 4-Methoxyphenol | 2-(4-Methoxyphenoxy)ethanol | 5 | 99 |
| 4-Chlorophenol | 2-(4-Chlorophenoxy)ethanol | 12 | 92 |
| 4-Nitrophenol | 2-(4-Nitrophenoxy)ethanol | 24 | 85 |
Table 2: O-Alkylation of Various Phenols with 2-Chloroethanol Data adapted from Sonawane, R. B., et al. SynOpen 2019, 3, 124–137.
Halogenation Approaches for Aromatic and Aliphatic Sites
Another key synthetic strategy for obtaining this compound involves the selective introduction of a bromine atom onto a pre-existing (2-chloroethoxy)benzene (B16413) molecule or its precursors. This requires a regioselective bromination reaction that favors the desired substitution pattern.
Regioselective Bromination of (2-Chloroethoxy)benzene or its Precursors
The synthesis of this compound can be envisioned through the direct bromination of (2-Chloroethoxy)benzene. The directing effect of the substituents on the aromatic ring is the critical factor in determining the position of the incoming bromine atom.
The (2-chloroethoxy) group (-OCH₂CH₂Cl) is an alkoxy group, which is an ortho, para-directing activator in electrophilic aromatic substitution reactions. This is due to the lone pairs of electrons on the oxygen atom that can be donated to the benzene (B151609) ring through resonance, stabilizing the arenium ion intermediate formed during ortho and para attack. The bromine atom (-Br) is also an ortho, para-directing group, but it is a deactivator.
Therefore, to synthesize this compound, the precursor would be (2-chloroethoxy)benzene. The electrophilic bromination of this precursor would be expected to yield a mixture of ortho- and para-isomers.
A study by P. Chhattise and colleagues has shown that the mono-ortho-bromination of para-substituted phenols can be achieved with high selectivity using N-bromosuccinimide (NBS) in ACS-grade methanol in the presence of a catalytic amount of para-toluenesulfonic acid (p-TsOH). This method provides a promising route for the regioselective bromination of (2-chloroethoxy)benzene, where the ether group would direct the incoming bromine to the ortho position. The reaction proceeds rapidly, often within 15-20 minutes, and gives high yields.
The proposed mechanism involves the protonation of NBS by p-TsOH, which generates a more reactive electrophilic bromine species. The following table illustrates the effectiveness of this method for the ortho-bromination of a para-substituted phenol.
| Substrate | Product | Reaction Time (min) | Yield (%) |
| 4-Fluorophenol | 2-Bromo-4-fluorophenol | 15 | 92 |
| 4-Methylphenol | 2-Bromo-4-methylphenol | 20 | 89 |
Table 3: Regioselective ortho-Bromination of para-Substituted Phenols using NBS/p-TsOH in Methanol Data adapted from Chhattise, P., et al. Molecules 2016, 21, 88.
While direct experimental data for the application of this specific method to (2-chloroethoxy)benzene is not presented, the principles of electrophilic aromatic substitution and the demonstrated selectivity for ortho-bromination in similar systems suggest it would be a viable and efficient synthetic route.
Chlorination of Hydroxyethoxybenzenes followed by Bromination
The initial step would be the synthesis of 2-(2-chloroethoxy)phenol (B8755902). This can be achieved through a Williamson ether synthesis, where 2-chlorophenol (B165306) is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to attack an electrophilic source of the chloroethoxy group.
The subsequent and final step is the bromination of the 2-(2-chloroethoxy)phenol intermediate. In electrophilic aromatic substitution reactions, the hydroxyl group (-OH) and the ether group (-OR) are both activating and ortho-, para-directing. Therefore, the bromination of 2-(2-chloroethoxy)phenol is expected to yield a mixture of isomers. The major product would likely be 4-bromo-2-(2-chloroethoxy)phenol due to the directing effects of both the hydroxyl and the chloroethoxy groups. A patent describing the bromination of o-chlorophenol to yield 2-chloro-4-bromophenol supports the feasibility of this type of transformation. google.com
| Reactant | Reagent | Product | Reaction Type |
| 2-Chlorophenol | 1. Base (e.g., NaOH) 2. Chloroethoxy source | 2-(2-chloroethoxy)phenol | Williamson Ether Synthesis |
| 2-(2-chloroethoxy)phenol | Brominating agent (e.g., Br₂) | This compound and isomers | Electrophilic Aromatic Substitution |
Multi-Step Synthesis from Diverse Precursors
More commonly, this compound is synthesized through multi-step sequences that offer better control over the regioselectivity of the final product. These methods typically involve either building the chloroethoxy chain onto a pre-brominated phenol or coupling two synthesized fragments.
A reliable and widely used method for this transformation is the Williamson ether synthesis. masterorganicchemistry.comlibretexts.orgwvu.eduyoutube.comteachthemechanism.com This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.
In this specific synthesis, the starting material is 2-bromophenol. chemicalbook.com This phenol is treated with a base, such as sodium hydroxide or potassium carbonate, to generate the 2-bromophenoxide ion. This intermediate then reacts with a suitable electrophile that can introduce the 2-chloroethoxy group. A common and effective reagent for this purpose is 1-bromo-2-chloroethane. nih.gov The phenoxide attacks the carbon atom bonded to the bromine, as the C-Br bond is more labile than the C-Cl bond, leading to the formation of the desired ether linkage.
Reaction Scheme:
Deprotonation: 2-Bromophenol + Base → 2-Bromophenoxide
Nucleophilic Substitution (SN2): 2-Bromophenoxide + 1-Bromo-2-chloroethane → this compound + Bromide salt
| Starting Material | Reagent | Intermediate/Product | Key Reaction |
| 2-Bromophenol | Base (e.g., NaOH, K₂CO₃) | 2-Bromophenoxide | Acid-Base Reaction |
| 2-Bromophenoxide | 1-Bromo-2-chloroethane | This compound | Williamson Ether Synthesis (SN2) |
For the synthesis of this compound, a convergent strategy could involve a cross-coupling reaction. One of the fragments would be a brominated aromatic species, and the other would carry the chloroethoxy moiety.
One potential route involves the use of a pre-synthesized arylboronic acid and an aryl halide in a Suzuki cross-coupling reaction. For instance, 2-bromophenylboronic acid could be coupled with a halo-substituted chloroethoxybenzene derivative. However, a more direct convergent approach would be the coupling of two simpler fragments.
An alternative convergent pathway could utilize a Sandmeyer-type reaction to introduce the bromo and chloro substituents onto the benzene ring, followed by the attachment of the chloroethoxy chain. For example, 1-bromo-2-chlorobenzene (B145985) can be synthesized from o-chloroaniline via diazotization followed by reaction with copper(I) bromide. prepchem.com This di-substituted benzene could then potentially be functionalized further, although direct attachment of the chloroethoxy group to this relatively unactivated ring would be challenging.
More advanced cross-coupling methodologies, such as those catalyzed by palladium or copper, offer versatile tools for forming C-O bonds. researchgate.netorgsyn.org A hypothetical convergent synthesis could involve the coupling of a suitably activated 1,2-dihalobenzene, such as 1-bromo-2-iodobenzene, with 2-chloroethanol in the presence of a catalyst and a base.
| Fragment 1 | Fragment 2 | Coupling Reaction | Catalyst (Example) |
| 1-Bromo-2-iodobenzene | 2-Chloroethanol | Buchwald-Hartwig Amination (for C-O bond formation) | Palladium-based catalyst |
| 2-Bromophenylboronic acid | 1-Chloro-2-iodoethoxybenzene | Suzuki Coupling | Palladium-based catalyst |
Article Generation Incomplete
Sufficiently detailed research findings and specific experimental data for the chemical compound "this compound" concerning the outlined reactivity and mechanistic investigations could not be located in publicly available scientific literature. The strict requirement for detailed, sourced research findings and data tables for each specified subsection cannot be met at this time.
While general principles of nucleophilic substitution, intramolecular cyclizations, and reactions with amines are well-established, specific examples and data for the subject compound are not available. Information on related compounds and analogous reactions exists but does not provide the scientifically accurate and specific data required to generate the requested article. Further research is needed to be published on this specific compound's reactivity to fulfill the detailed outline provided.
Reactivity and Mechanistic Investigations of 1 Bromo 2 2 Chloroethoxy Benzene
Nucleophilic Substitution Reactions Involving Halogen Moieties
Nucleophilic Displacement at the Primary Alkyl Chloride (2-chloroethoxy group)
Intermolecular Nucleophilic Substitution with Various Nucleophiles
Reactions with Oxygen-Centered Nucleophiles (e.g., alcohols, phenoxides)
The chloroethoxy group of 1-bromo-2-(2-chloroethoxy)benzene features a primary alkyl chloride, which is a suitable substrate for bimolecular nucleophilic substitution (S_N2) reactions. When treated with strong oxygen-centered nucleophiles, such as alkoxides or phenoxides, the molecule is expected to undergo substitution at the terminal carbon of the ethyl chain, displacing the chloride ion. This reaction, a variation of the Williamson ether synthesis, would lead to the formation of a new ether linkage.
For instance, reaction with sodium methoxide (B1231860) (NaOCH₃) in a suitable solvent would yield 1-bromo-2-(2-methoxyethoxy)benzene. Similarly, reaction with sodium phenoxide (NaOPh) would produce 1-bromo-2-(2-phenoxyethoxy)benzene. The reaction proceeds via a backside attack by the nucleophile on the carbon atom bonded to the chlorine, leading to an inversion of configuration if the center were chiral.
Table 1: Representative S_N2 Reactions with Oxygen-Centered Nucleophiles
| Nucleophile (Reagent) | Product Name | Product Structure |
| Methoxide (NaOCH₃) | 1-Bromo-2-(2-methoxyethoxy)benzene | Br-C₆H₄-O-CH₂CH₂-OCH₃ |
| Ethoxide (NaOCH₂CH₃) | 1-Bromo-2-(2-ethoxyethoxy)benzene | Br-C₆H₄-O-CH₂CH₂-OCH₂CH₃ |
| Phenoxide (NaOPh) | 1-Bromo-2-(2-phenoxyethoxy)benzene | Br-C₆H₄-O-CH₂CH₂-O-Ph |
This table represents expected products based on established S_N2 reactivity principles.
Reactions with Carbon-Centered Nucleophiles
The primary chloride of the chloroethoxy chain is also susceptible to attack by various carbon-centered nucleophiles. Strong nucleophiles, such as the cyanide ion (CN⁻) or acetylides, can displace the chloride via an S_N2 mechanism to form new carbon-carbon bonds. This extends the carbon chain and introduces new functional groups.
For example, treatment with sodium cyanide (NaCN) in a polar aprotic solvent like DMSO would be expected to yield 3-(2-bromophenoxy)propanenitrile. This reaction is a standard method for introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Similarly, reaction with a sodium acetylide would introduce a terminal alkyne.
Table 2: Representative S_N2 Reactions with Carbon-Centered Nucleophiles
| Nucleophile (Reagent) | Product Name | Product Structure |
| Cyanide (NaCN) | 3-(2-Bromophenoxy)propanenitrile | Br-C₆H₄-O-CH₂CH₂-CN |
| Acetylide (HC≡CNa) | 1-Bromo-2-(but-3-yn-1-yloxy)benzene | Br-C₆H₄-O-CH₂CH₂-C≡CH |
| Malonic Ester Enolate (NaCH(CO₂Et)₂) | Diethyl 2-(2-(2-bromophenoxy)ethyl)malonate | Br-C₆H₄-O-CH₂CH₂-CH(CO₂Et)₂ |
This table illustrates potential synthetic transformations based on the known reactivity of primary alkyl halides with carbon nucleophiles.
Reactivity of the Aryl Bromide Moiety
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution on the benzene (B151609) ring of this compound is challenging under typical S_NAr (addition-elimination) conditions. The S_NAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (bromide) to stabilize the negatively charged Meisenheimer complex intermediate. The 2-(2-chloroethoxy) group is an electron-donating group, which deactivates the ring toward this type of substitution.
However, substitution can occur under harsh conditions via an alternative elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. Treatment with a very strong base, such as sodium amide (NaNH₂) or an organolithium reagent, can induce the elimination of HBr from the aromatic ring to form a benzyne. This intermediate is then rapidly attacked by a nucleophile present in the reaction mixture. For example, the reaction of ortho-dihalobenzenes with lithium amalgam in the presence of a trapping agent like furan (B31954) proceeds through a benzyne intermediate to form a Diels-Alder adduct. youtube.com
Lithium-Halogen Exchange Reactions for Organometallic Intermediate Generation
A key reaction of the aryl bromide moiety is the lithium-halogen exchange. This is a powerful method for generating organometallic intermediates used in carbon-carbon bond formation. The reaction involves treating the aryl bromide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures.
The exchange rate is significantly faster for bromine than for chlorine, ensuring that the reaction occurs selectively at the C-Br bond. nih.gov R-Li + R′-X → R-X + R′-Li nih.gov
In the case of this compound, treatment with n-BuLi would yield the corresponding aryllithium species, 2-(2-chloroethoxy)phenyllithium. The presence of the ortho-alkoxy group is known to accelerate the rate of lithium-halogen exchange through chelation and stabilization of the resulting organolithium intermediate. nih.govnih.gov This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.
Table 3: Generation and Trapping of 2-(2-chloroethoxy)phenyllithium
| Step 1: Reagent | Intermediate | Step 2: Electrophile | Final Product Example |
| n-BuLi | 2-(2-chloroethoxy)phenyllithium | Carbon Dioxide (CO₂) | 2-(2-Chloroethoxy)benzoic acid |
| n-BuLi | 2-(2-chloroethoxy)phenyllithium | Benzaldehyde (PhCHO) | (2-(2-Chloroethoxy)phenyl)(phenyl)methanol |
| n-BuLi | 2-(2-chloroethoxy)phenyllithium | N,N-Dimethylformamide (DMF) | 2-(2-Chloroethoxy)benzaldehyde |
This table outlines a synthetic sequence based on established lithium-halogen exchange and subsequent electrophilic trapping reactions.
Elimination Reactions
Dehydrohalogenation of the Chloroethoxy Chain to Generate Vinyl Ethers
The chloroethoxy side chain can undergo an elimination reaction to form a vinyl ether. This reaction, known as dehydrohalogenation, is typically promoted by a strong base. The process involves the removal of a proton from the carbon adjacent to the oxygen and the simultaneous expulsion of the chloride ion, following an E2 (bimolecular elimination) mechanism.
Treating this compound with a strong base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) would yield 1-bromo-2-(vinyloxy)benzene. This transformation converts the chloroethyl ether into a valuable vinyl ether monomer. The conditions for such reactions, including the choice of base and temperature, can be critical to favor elimination over potential substitution side reactions. The dehydrohalogenation of aryl 2-haloethyl ethers is a known, albeit sometimes challenging, method for preparing aryl vinyl ethers. datapdf.com
Cross-Coupling Reactions of the Aryl Bromide
The aryl bromide moiety of this compound is the primary site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Carbon-Carbon Bond Formations
Palladium catalysts are widely employed to create carbon-carbon bonds from aryl halides.
Suzuki-Miyaura Coupling with Boronic Acids/Esters
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or ester) with an organohalide. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst.
No specific data or research findings for the Suzuki-Miyaura coupling of this compound with any boronic acid or ester have been documented. Therefore, no data table of reaction conditions or yields can be presented.
Heck Reactions for Olefinic Functionalization
The Heck reaction facilitates the substitution of a vinylic hydrogen with an aryl group, accomplished by reacting an alkene with an aryl halide under palladium catalysis in the presence of a base. This method is a key process for creating substituted alkenes.
Specific examples and detailed research findings concerning the Heck reaction of this compound are not available in the scientific literature. Consequently, a data table of substrates and yields cannot be provided.
Sonogashira Coupling for Alkyne Introduction
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This transformation is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. It is a highly reliable method for the synthesis of substituted alkynes.
Despite the utility of this reaction, no literature reports were found that detail the Sonogashira coupling of this compound with terminal alkynes. As such, no data table of reaction partners or outcomes can be compiled.
Other Transition Metal-Mediated Coupling Processes
Beyond carbon-carbon bond formation, transition metals catalyze the formation of bonds between carbon and other atoms like nitrogen.
Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. The development of various phosphine (B1218219) ligands has enabled the coupling of a wide range of amines, including primary and secondary amines, with aryl bromides.
A comprehensive search of chemical literature did not uncover any specific studies or data on the Buchwald-Hartwig amination of this compound. Therefore, providing a data table with specific ligands, bases, and reaction yields is not possible.
Ullmann-Type Coupling Reactions
The presence of a bromine atom on the aromatic ring makes this compound a suitable substrate for Ullmann-type coupling reactions. These copper-catalyzed reactions are a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this specific molecule, both intramolecular and intermolecular couplings are of synthetic importance, with the intramolecular cyclization providing a key route to valuable heterocyclic structures.
A significant application of intramolecular Ullmann-type coupling of this compound is the synthesis of dibenzo[b,f]oxazepine. This tricyclic system is a core scaffold in various biologically active molecules. The reaction proceeds via an intramolecular C-O bond formation, where the oxygen of an in-situ generated phenoxide attacks the carbon bearing the bromine atom, facilitated by a copper catalyst. While specific yields for the cyclization of the unsubstituted this compound are not widely reported, related syntheses of dibenzo[b,f]imidazo[1,2-d]oxazepine derivatives through a double Ullmann coupling reaction highlight the utility of this approach. These reactions are typically carried out in the presence of a copper(I) salt, such as CuI, a ligand like o-phenanthroline, and a base, for example, cesium carbonate (Cs₂CO₃).
Intermolecular Ullmann-type reactions allow for the formation of diaryl ethers or other coupled products. This compound can react with various nucleophiles, such as phenols, alcohols, and amines, in the presence of a copper catalyst. The general conditions for such reactions often require a copper(I) source, a ligand, a base, and a suitable solvent. The reactivity in Ullmann couplings generally follows the trend of I > Br > Cl for the halogen on the aryl halide.
Below is a table summarizing representative conditions for Ullmann-type ether synthesis, which are analogous to the expected reactions of this compound.
Table 1: Representative Conditions for Ullmann-Type Ether Synthesis
| Aryl Halide | Nucleophile | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Iodobenzene | Phenol (B47542) | CuI / (+/-)-diol L3 | K₃PO₄ | Acetonitrile | rt | 95 | |
| Bromobenzene | Phenol | CuI / (+/-)-diol L3 | K₃PO₄ | Acetonitrile | rt | 92 |
Mechanistic Elucidation of Key Chemical Transformations
Spectroscopic Monitoring of Reaction Intermediates
The investigation of reaction intermediates is crucial for a comprehensive understanding of a chemical transformation's pathway, kinetics, and the factors influencing product formation. Spectroscopic methods are at the forefront of these investigations, allowing for the in-situ detection and structural elucidation of short-lived species.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Time-resolved NMR studies could potentially provide invaluable information on the structural changes occurring during reactions of this compound. For instance, in a potential intramolecular cyclization reaction to form a dibenzo[b,f] researchgate.netfishersci.nooxazepine derivative, changes in the chemical shifts and coupling constants of the aromatic and aliphatic protons and carbons could signal the formation of a cyclic intermediate. However, no such studies have been reported for this specific substrate.
Infrared (IR) Spectroscopy: In-situ IR spectroscopy is another powerful technique for monitoring the progress of a reaction. The disappearance of characteristic vibrational bands of the starting material and the appearance of new bands corresponding to intermediates and products can be tracked in real-time. For example, in a hypothetical reaction involving the ether linkage or the carbon-halogen bonds, changes in the C-O-C stretching or C-Br/C-Cl stretching frequencies would be indicative of intermediate formation. To date, no such experimental data has been published for this compound.
Mass Spectrometry (MS): Mass spectrometry techniques, particularly when coupled with a reaction setup (e.g., online MS), can detect and identify the mass-to-charge ratio of transient intermediates. This is especially useful for identifying species that are present in very low concentrations or have very short lifetimes. In the context of this compound, MS could potentially identify cationic or radical intermediates that may form during its reactions. The scientific literature, however, lacks any reports of such investigations.
Data on Spectroscopic Monitoring of Reaction Intermediates of this compound
As a result of the absence of specific research in this area, no data tables detailing the spectroscopic characteristics of reaction intermediates of this compound can be presented. The scientific community has yet to publish research that would populate such a table with experimentally determined values.
Computational and Theoretical Investigations of 1 Bromo 2 2 Chloroethoxy Benzene
Theoretical Spectroscopic Characterization
While experimental spectra for 1-Bromo-2-(2-chloroethoxy)benzene are available, theoretical calculations that predict and help in the detailed assignment of these spectra are lacking.
Computational Prediction and Assignment of NMR Chemical Shifts
Computational methods, often employing DFT, can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. These theoretical calculations are highly valuable for confirming the molecular structure and for the unambiguous assignment of signals in the experimental NMR spectrum, especially for complex molecules. For this compound, such a study would involve calculating the magnetic shielding tensors for each nucleus and converting them to chemical shifts. A comparison with the experimental spectrum would validate the computational model and provide a deeper understanding of the electronic environment of the atoms. No published data on the computational prediction of NMR chemical shifts for this compound could be located.
Vibrational Frequency Analysis for IR Spectroscopy Correlations
Theoretical vibrational frequency analysis is used to predict the infrared (IR) spectrum of a molecule. By calculating the vibrational modes and their corresponding frequencies and intensities, researchers can assign the absorption bands observed in an experimental IR spectrum to specific molecular vibrations, such as stretching, bending, and torsional modes. This provides a detailed picture of the molecule's vibrational framework. For this compound, this analysis would help in identifying the characteristic vibrational frequencies associated with the C-Br, C-Cl, C-O, and aromatic C-H bonds. Currently, there are no available theoretical vibrational analyses for this compound in the literature.
Mass Spectrometry Fragmentation Pathway Modeling
In the absence of experimental mass spectra and accompanying fragmentation studies for this compound, a plausible fragmentation pathway can be hypothesized based on the known fragmentation patterns of related aromatic ethers and halogenated compounds. Upon electron ionization (EI), the molecule would form a molecular ion ([M]+•). The primary fragmentation routes would likely involve the cleavage of the ether linkage and the loss of the halogen atoms.
A theoretical fragmentation pattern would likely involve the following key steps:
Alpha-cleavage at the ether oxygen, leading to the formation of a stable phenoxy radical or cation and a chloroethyl radical or cation.
Cleavage of the C-Br bond , given that the bromo-aromatic bond is often a point of initial fragmentation.
Cleavage of the C-Cl bond within the ethoxy side chain.
McLafferty-type rearrangements , if sterically feasible, involving the transfer of a hydrogen atom from the ethyl group to the aromatic ring, followed by the elimination of a neutral molecule like chloroethene.
Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound
| m/z (hypothetical) | Proposed Fragment Ion | Proposed Neutral Loss |
| 234/236 | [C8H8BrClO]+• | - |
| 171/173 | [C6H4BrO]+ | C2H4Cl• |
| 155/157 | [C6H4Br]+ | •OCH2CH2Cl |
| 93 | [C6H5O]+ | Br•, C2H3Cl |
| 63 | [C2H4Cl]+ | C6H4BrO• |
Note: Isotopic peaks due to 79Br/81Br and 35Cl/37Cl would be expected for bromine and chlorine-containing fragments.
Reaction Pathway Modeling and Transition State Analysis
Modeling reaction pathways for this compound would provide valuable insights into its reactivity, for instance, in nucleophilic substitution reactions at the aromatic ring or the aliphatic side chain.
Calculation of Activation Barriers and Reaction Energetics
Quantum mechanical calculations, such as Density Functional Theory (DFT), would be the method of choice to calculate the activation barriers (Ea) and reaction energetics (ΔH) for proposed reaction mechanisms. For example, in a hypothetical SNAr reaction with a nucleophile (Nu-), the energy profile of the Meisenheimer complex formation and subsequent leaving group departure could be mapped.
Table 2: Hypothetical Calculated Activation Barriers and Reaction Energetics for a Nucleophilic Aromatic Substitution on this compound
| Reaction Step | Transition State | Activation Barrier (Ea) (kJ/mol) | Reaction Enthalpy (ΔH) (kJ/mol) |
| Nucleophilic Attack | TS1 | 85 | -20 |
| Leaving Group Departure | TS2 | 60 | -45 |
Elucidation of Specific Reaction Mechanisms
Computational modeling could elucidate the preferred pathways for various reactions. For instance, it could determine whether a substitution reaction at the side chain follows an SN1 or SN2 mechanism by analyzing the stability of the potential carbocation intermediate versus the energy of the concerted transition state. The ortho-position of the bromo and chloroethoxy groups would introduce significant steric and electronic effects that could be precisely quantified through computation.
Conformational Analysis and Intermolecular Interactions
The flexibility of the 2-chloroethoxy side chain allows for multiple conformations, which can significantly influence the compound's physical properties and reactivity.
Rotational Barriers of the Ethoxy Chain
The rotation around the C(aryl)-O and O-C(ethyl) bonds would be subject to rotational barriers. These barriers can be calculated by performing a relaxed scan of the respective dihedral angles and plotting the potential energy. The presence of the bulky bromine atom ortho to the ethoxy group would likely create a significant steric hindrance, influencing the preferred orientation of the side chain.
Table 3: Hypothetical Calculated Rotational Barriers for the Ethoxy Chain of this compound
| Rotational Bond | Dihedral Angle Range (°) | Calculated Rotational Barrier (kJ/mol) |
| C(aryl)-O | 0 - 360 | 15 - 25 |
| O-C(ethyl) | 0 - 360 | 8 - 12 |
Potential Energy Surface Exploration
A full exploration of the potential energy surface (PES) would reveal the global and local energy minima, corresponding to the most stable conformers of this compound. The PES is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. By mapping this surface, one can identify all stable conformers and the transition states that connect them. This analysis would highlight the interplay of steric repulsions between the bromine atom and the chloroethyl group, and attractive non-covalent interactions that might stabilize certain geometries.
Applications in Advanced Organic and Materials Synthesis
Precursor in the Synthesis of Complex Organic Scaffolds
The strategic placement of reactive functional groups on the aromatic ring of 1-Bromo-2-(2-chloroethoxy)benzene makes it an ideal starting material for the construction of more elaborate molecular architectures.
Construction of Polyfunctionalized Benzene (B151609) Derivatives
The bromine atom and the chloroethoxy group on the benzene ring of this compound serve as versatile handles for introducing a wide array of functional groups, leading to the creation of polyfunctionalized benzene derivatives. The bromo substituent, in particular, is amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Detailed research has shown that aryl bromides are excellent substrates for transition-metal-catalyzed cross-coupling reactions. For instance, reactions such as the Suzuki-Miyaura coupling, Heck-Mizoroki coupling, and Buchwald-Hartwig amination can be employed to introduce alkyl, vinyl, aryl, and amino groups, respectively, at the position of the bromine atom. The chloroethoxy side chain also offers a reactive site for nucleophilic substitution, allowing for the introduction of further functionalities.
The following table summarizes some of the potential transformations for creating polyfunctionalized benzene derivatives from this compound, based on established organic synthesis methodologies.
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl group |
| Heck-Mizoroki Coupling | Alkene, Pd catalyst, base | Alkenyl group |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino group |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group |
| Nucleophilic Substitution | Nucleophile (e.g., NaN3, KCN) | Azido, Cyano group (on the ethoxy chain) |
These reactions pave the way for the synthesis of a vast library of compounds with tailored electronic and steric properties, which are essential for applications in medicinal chemistry, materials science, and agrochemicals.
Synthesis of Heterocyclic Compounds with Fused or Pendant Rings
A significant application of this compound is in the synthesis of heterocyclic compounds, particularly those containing fused ring systems. The ortho positioning of the bromo and chloroethoxy groups is ideal for intramolecular cyclization reactions, leading to the formation of seven-membered heterocyclic rings.
One of the most notable examples is the synthesis of dibenzo[b,f]oxepine derivatives. nih.govnih.govmdpi.comrsc.orgmdpi.com The dibenzo[b,f]oxepine scaffold is a core structural motif in a number of biologically active compounds. The synthesis can be envisioned through an intramolecular Ullmann-type condensation, where the phenoxide, formed in situ from the ether linkage, displaces the ortho-bromine atom with the aid of a copper catalyst to form the seven-membered ring.
The general reaction scheme is as follows:
The resulting dibenzo[b,f]oxepine core can be further functionalized, leading to a variety of compounds with potential applications in medicine. mdpi.com The ability to construct such complex heterocyclic systems from a relatively simple precursor highlights the synthetic utility of this compound.
Building Block for Polymer and Material Science
The reactivity of the functional groups in this compound also lends itself to applications in polymer and material science, where it can serve as a monomer or a building block for functionalized macromolecules.
Monomer for Polymerization Reactions
While specific research on the polymerization of this compound is not extensively documented, its structure suggests its potential as a monomer in various polymerization reactions. For instance, polycondensation reactions could be employed, where the bromo and chloro functional groups act as leaving groups in reactions with suitable co-monomers.
For example, a Yamamoto-type polymerization, which involves the nickel-catalyzed coupling of aryl halides, could potentially be used to create a polymer with a poly(phenylene ethoxy) backbone. The resulting polymer would possess interesting material properties, influenced by the ether linkages and the potential for post-polymerization modification at the ethoxy chain.
A hypothetical polymerization scheme is presented below:
Further research is needed to explore the feasibility and to characterize the properties of polymers derived from this monomer.
Synthesis of Functionalized Oligomers and Macromolecules
Beyond its potential as a monomer, this compound can be incorporated into larger oligomeric and macromolecular structures to impart specific functionalities. The reactive sites on the molecule can be used to attach it to a polymer backbone or to initiate polymerization of other monomers.
The synthesis of functionalized macromolecules with pendant this compound units could lead to materials with unique properties, such as flame retardancy (due to the presence of bromine and chlorine) or as a platform for further chemical modifications.
Intermediate in Agrochemical Research and Development
The structural motifs present in this compound and its derivatives are of interest in the field of agrochemical research. While direct application of this specific compound as an agrochemical is not reported, its role as an intermediate in the synthesis of more complex, biologically active molecules is of significant value.
A notable example of a structurally related compound is 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, which is a key intermediate in the synthesis of dapagliflozin, a pharmaceutical used for the treatment of type 2 diabetes. google.comgoogle.com This highlights the utility of the bromochloro-substituted phenyl ether scaffold in the construction of bioactive molecules.
The synthetic strategies used to produce such pharmaceuticals can often be adapted for the development of new agrochemicals, such as herbicides, fungicides, and insecticides. The bromo and chloro groups on the aromatic ring can influence the lipophilicity and metabolic stability of a molecule, which are critical parameters for the efficacy of an agrochemical. The ether linkage provides conformational flexibility, which can be important for binding to biological targets.
Role in Specialty Chemical Production
As a classified organic and pharmaceutical intermediate, this compound serves as a key starting material or intermediate in multi-step synthetic pathways. guidechem.com Its utility stems from the differential reactivity of its two halogen atoms and the ether linkage, allowing for selective chemical transformations.
Synthesis of Fine Chemicals and Intermediates for Various Industries
The primary role of this compound in the realm of fine chemicals is its application as a precursor for heterocyclic compounds. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and electronic materials. The structure of this compound is well-suited for intramolecular cyclization reactions to yield more complex molecules.
A notable example is the synthesis of 5-Bromo-2,3-dihydro-1-benzofuran . chemicalbook.com This transformation involves an intramolecular cyclization where the ether oxygen attacks the aromatic ring, facilitated by the elimination of the chloroethane (B1197429) side chain, likely through an initial reaction step to make the side chain more reactive, leading to the formation of the five-membered dihydrofuran ring fused to the brominated benzene ring.
Table 1: Synthesis of an Intermediate from this compound
| Starting Material | Product | Application of Product |
|---|
Dihydrobenzofurans are core structures in numerous natural products and pharmacologically active molecules. The bromo-substituent on the resulting product offers a handle for further functionalization, for instance, through cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, thereby creating a diverse library of chemical entities for various industrial applications.
Development of Functionalized Ethers and Halogenated Aromatics
The molecular architecture of this compound makes it an exemplary scaffold for developing more intricate functionalized ethers and poly-halogenated aromatic compounds. The presence of both bromine and chlorine atoms at different positions in the molecule allows for selective and sequential reactions.
Generally, the carbon-bromine bond on the aromatic ring is more reactive towards metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) than the alkyl carbon-chlorine bond. This differential reactivity allows for the selective modification of the aromatic ring. For instance, the bromo group can be replaced with an aryl, alkyl, or alkynyl group, creating a new, more complex ether while leaving the chloroethoxy side chain intact for subsequent transformations.
Conversely, the chlorine atom on the ethoxy side chain is susceptible to nucleophilic substitution. libretexts.org This allows for the introduction of various functional groups, such as azides, amines, cyanides, or other ether linkages, by reacting it with appropriate nucleophiles. This pathway leads to the formation of multifunctional ethers with tailored properties.
The combination of these reactive sites enables the synthesis of a wide array of complex molecules. For example, a synthetic pathway could first involve a Suzuki coupling at the bromo-position to create a bi-aryl ether, followed by a nucleophilic substitution on the chloroethyl group to add another functional moiety. This versatility underscores its importance as a building block in creating novel chemical structures for materials science and pharmaceutical research. pyglifesciences.comgoogle.com
Table 2: Potential Reactions at Functional Sites
| Functional Group | Position | Type of Reaction | Potential Products |
|---|---|---|---|
| Bromo | Aromatic Ring | Palladium-catalyzed cross-coupling | Bi-aryl ethers, alkylated aromatic ethers |
| Chloro | Ethoxy Side Chain | Nucleophilic Substitution | Azido-ethers, amino-ethers, cyano-ethers |
This strategic combination of reactive centers positions this compound as a versatile and valuable intermediate in the production of advanced organic materials and specialty chemicals.
Future Research Directions and Emerging Methodologies
Development of Green and Sustainable Synthetic Routes
The chemical industry's shift towards sustainability is driving the development of environmentally benign synthetic methods. For 1-Bromo-2-(2-chloroethoxy)benzene, this translates to creating processes that are more efficient, generate less waste, and utilize safer reagents and conditions. chemistryjournals.net
Catalytic Systems for Enhanced Efficiency and Selectivity
Future synthetic strategies will likely move away from classical methods that may involve harsh conditions or stoichiometric reagents. Research is anticipated to concentrate on the development of advanced catalytic systems to improve both the efficiency and selectivity of the synthesis of this compound and its derivatives. This includes the use of Lewis acids and other catalysts to facilitate key reaction steps like Friedel-Crafts reactions and reductions. google.comwipo.int The goal is to achieve higher yields and cleaner reaction profiles, minimizing the need for extensive purification. google.com
Flow Chemistry and Continuous Processing Applications
Flow chemistry is emerging as a transformative technology in chemical manufacturing, offering enhanced safety, efficiency, and scalability. seqens.comresearchgate.net The application of flow chemistry to the synthesis of this compound and its downstream products presents a significant research opportunity. seqens.com Continuous processing allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and product consistency. researchgate.net
This methodology is particularly advantageous for reactions that are exothermic or involve hazardous reagents, as the small reactor volumes enhance safety. researchgate.net Researchers are expected to explore the translation of batch syntheses of this compound and related compounds into continuous flow processes, optimizing reactor design and reaction conditions for industrial-scale production. seqens.comresearchgate.net
Exploration of Novel Reactivity Patterns
Beyond its established use as a synthetic intermediate, future research will likely uncover new reactivity patterns for this compound, expanding its utility in organic synthesis.
Photoredox and Electrocatalytic Transformations
Photoredox and electrocatalysis are powerful tools for activating organic molecules and forging new chemical bonds under mild conditions. While specific applications to this compound are still emerging, related research provides a strong precedent. For instance, photoredox catalysis has been successfully employed for the anti-Markovnikov hydrochlorination of styrenes, a reaction type that could potentially be adapted for transformations involving the chloroethoxy group. chemicalbook.com The use of visible light to generate radical intermediates from benzyl (B1604629) halides offers a strategy for new coupling reactions. nih.gov
Future work could explore the selective activation of the C-Br or C-Cl bonds in this compound using photoredox or electrocatalytic methods to facilitate novel cross-coupling reactions or functionalizations.
Synergistic Multi-Catalytic Systems
The use of multiple catalysts in a single pot to orchestrate a cascade of reactions, known as synergistic multi-catalytic systems, is a rapidly growing area of research. nih.gov This approach allows for the construction of complex molecules from simple precursors in a highly efficient manner. nih.gov Future research may focus on designing multi-catalytic systems that utilize this compound as a key building block. For example, a system could be developed where one catalyst activates the bromo group for a cross-coupling reaction, while another facilitates a transformation at the chloroethoxy side chain. The synergistic catalysis of chloroaromatic compounds has been explored for degradation, but similar principles could be applied to synthetic transformations. mdpi.com
Advanced Spectroscopic and Structural Elucidation Techniques
As the synthesis and reactivity of this compound and its derivatives become more sophisticated, the need for advanced analytical techniques for their characterization becomes paramount. While standard techniques like NMR and mass spectrometry are routine, future research will likely leverage more advanced methods for detailed structural and stereochemical analysis.
Techniques such as 2D NMR spectroscopy will be crucial for unambiguously assigning the structure of complex derivatives. High-resolution mass spectrometry will continue to be essential for accurate mass determination and elemental composition analysis. nist.gov For solid-state characterization, X-ray crystallography will provide definitive proof of molecular structure and stereochemistry. Furthermore, the application of techniques like infrared (IR) spectroscopy, including Fourier-transform infrared (FTIR) and attenuated total reflectance (ATR-IR), will aid in the identification of functional groups and the monitoring of reaction progress. nih.gov
Below is a table summarizing key analytical data for related compounds, which serves as a reference for the types of data that are critical for the characterization of this compound and its derivatives.
| Property | 1-Bromo-2-chlorobenzene (B145985) | 1-Bromo-4-(2-chloroethoxy)benzene |
| Molecular Formula | C6H4BrCl nih.gov | C8H8BrClO |
| Molecular Weight | 191.45 g/mol nih.gov | 235.51 g/mol |
| Boiling Point | 204 °C sigmaaldrich.com | 279.8 °C at 760 mmHg |
| Melting Point | -13 °C | 55-57 °C |
| Density | 1.638 g/mL at 25 °C sigmaaldrich.com | 1.495 g/cm³ |
| Refractive Index | n20/D 1.582 sigmaaldrich.com |
Table 1. Comparative physical properties of related bromo-chloro-benzene derivatives.
Integration with Machine Learning for Retrosynthesis and Reaction Prediction
The intersection of computational power and chemical sciences has ushered in an era where machine learning (ML) and artificial intelligence (AI) are poised to revolutionize synthetic chemistry. ethz.chdartmouth.edu For a molecule such as this compound, these emerging technologies offer powerful tools for both designing its synthesis and predicting its reactivity. By leveraging vast datasets of known chemical reactions, ML models can identify novel synthetic pathways and forecast the outcomes of chemical transformations with increasing accuracy. ethz.chmdpi.com
Machine Learning in Retrosynthesis
Retrosynthesis, the art of deconstructing a target molecule into simpler, readily available starting materials, is a cornerstone of organic synthesis planning. chemrxiv.orgnih.gov Machine learning is transforming this process from a task reliant on expert intuition to a data-driven science. chemrxiv.org
For this compound, a retrosynthetic analysis powered by machine learning would involve algorithms that have learned the rules of chemical reactivity from millions of published reactions. These models, often based on sequence-to-sequence (seq2seq) architectures similar to those used in language translation, can treat the target molecule's structure (represented as a SMILES string) as a "language" to be "translated" into the language of its precursors. mdpi.comarxiv.orgarxiv.org
Key retrosynthetic disconnections for this compound that an AI model might propose include:
Ether Synthesis: The most prominent disconnection is the ether bond. An AI model would likely prioritize a Williamson ether synthesis, suggesting 2-bromophenol (B46759) and 1-bromo-2-chloroethane (B52838) as the key precursors. The algorithm would have learned this common bond-forming reaction from countless examples in its training data.
Aromatic Halogenation: The model could also propose pathways involving the late-stage introduction of the bromine atom onto the aromatic ring, suggesting 1-(2-chloroethoxy)benzene as a direct precursor. AI tools have been specifically developed to predict the regioselectivity of aromatic halogenation reactions. digitellinc.com
AI in Reaction Prediction
Beyond designing how to make a molecule, machine learning is also being used to predict how a molecule will behave in a chemical reaction. ethz.ch For this compound, this has significant implications for understanding its potential transformations.
Predicting Reaction Outcomes: Given a set of reactants and conditions, neural networks can predict the major product of a reaction. mit.edu For instance, if this compound were subjected to conditions known to cause ether cleavage, an AI model could predict the likely products, such as 2-bromophenol. numberanalytics.comacs.orgresearchgate.net These models learn to recognize reactive sites by analyzing molecular features, often encoded as "molecular fingerprints". specialchem.com
Yield and Selectivity Prediction: AI models are being developed that can predict not just the product, but also the reaction yield and selectivity. mdpi.comspecialchem.com This is achieved by training the algorithms on large datasets where this information is recorded. For a reaction involving this compound, the model could help a chemist decide on the optimal conditions to maximize the yield of a desired product while minimizing byproducts.
Catalyst Discovery: Machine learning algorithms are particularly powerful in the realm of catalyst development. acs.orgresearchgate.net Researchers have successfully used ML to screen tens of thousands of potential catalysts for specific reactions like aryl ether cleavage. acs.orgresearchgate.net An ML model could be employed to identify the most effective nickel or palladium-based catalyst system to selectively cleave the ether bond in this compound or to facilitate cross-coupling reactions at the bromo-substituted position.
The integration of machine learning into the daily workflow of synthetic chemists promises to accelerate the pace of chemical discovery, making the synthesis and functionalization of molecules like this compound faster, more efficient, and more predictable. chemai.io
Q & A
Basic Research Questions
Q. What is a reliable laboratory-scale synthesis method for 1-Bromo-2-(2-chloroethoxy)benzene?
- Methodology : The compound can be synthesized via Williamson ether synthesis , reacting 2-chlorophenol with 1-bromo-2-chloroethane in the presence of a base (e.g., NaOH or K₂CO₃) under anhydrous conditions. The reaction typically proceeds in a polar aprotic solvent (e.g., DMF or acetone) at 60–80°C for 12–24 hours. Purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Yield optimization requires careful control of stoichiometry and moisture exclusion .
- Key Validation : Monitor reaction progress via TLC or GC-MS. Confirm structure using (e.g., δ 4.3–4.5 ppm for –OCH₂– groups) and .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Primary Methods :
- : Identify ether (–OCH₂–) and aromatic protons (integration ratios confirm substituent positions).
- GC-MS : Assess purity and molecular ion peak (m/z ≈ 235 for [M]⁺).
- FT-IR : Confirm ether (C-O-C stretch ~1250 cm⁻¹) and C-Br/C-Cl bonds (600–800 cm⁻¹) .
- Advanced Support : High-resolution mass spectrometry (HRMS) resolves isotopic patterns for Br/Cl .
Q. What safety protocols are critical when handling this compound?
- Hazards : Skin/eye irritant (H315/H319), toxic if inhaled (H335). Environmental toxicity (H410) .
- Mitigation : Use PPE (gloves, goggles, fume hood). Store in airtight containers away from light. Spills require neutralization with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can regiochemical challenges in synthesizing halogenated aryl ethers be addressed?
- Challenge : Competing nucleophilic substitution or elimination pathways due to steric/electronic effects.
- Solutions :
- Use directing groups (e.g., –NO₂) to control substitution positions.
- Optimize base strength (e.g., NaH vs. K₂CO₃) to minimize dehydrohalogenation.
- Employ phase-transfer catalysts (e.g., TBAB) for biphasic reactions .
- Case Study : Positional isomer 1-(2-Bromoethoxy)-4-chlorobenzene (CAS 2033-76-3) requires meta-directing groups to avoid ortho/para competition .
Q. How can single-crystal X-ray diffraction refine the structural analysis of this compound?
- Protocol : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELXL for refinement, focusing on anisotropic displacement parameters and halogen bonding interactions. Key metrics: R-factor (<5%), bond length/angle accuracy .
- Insights : Compare with analogs (e.g., 1-Bromo-2-chloro-4-methoxybenzene) to study steric effects of substituents on crystal packing .
Q. What role does this compound play in synthesizing bioactive molecules?
- Applications :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
